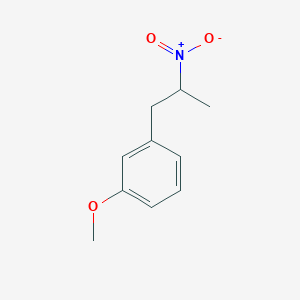
Anisole, m-(2-nitropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, m-(2-nitropropyl)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where a nitropropyl group is attached to the meta position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a methyl halide to produce anisole. The meta-(2-nitropropyl) group can be introduced through subsequent nitration and alkylation reactions.
Nitration: Anisole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Alkylation: The nitroanisole can then be alkylated using appropriate alkylating agents to introduce the 2-nitropropyl group.
Industrial Production Methods: Industrial production of anisole, m-(2-nitropropyl)- typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Anisole, m-(2-nitropropyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzaldehyde or nitrobenzoic acid derivatives.
Reduction: Formation of m-(2-aminopropyl)anisole.
Substitution: Formation of halogenated anisole derivatives.
Applications De Recherche Scientifique
Anisole, m-(2-nitropropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anisole, m-(2-nitropropyl)- involves its interaction with molecular targets through its nitro and propyl groups. The nitro group can participate in redox reactions, while the propyl group can interact with hydrophobic regions of target molecules. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Anisole itself is a simpler compound without the nitropropyl group.
Nitroanisole: Anisole with a nitro group attached, but without the propyl group.
Propylanisole: Anisole with a propyl group attached, but without the nitro group.
Uniqueness: Anisole, m-(2-nitropropyl)- is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
29865-53-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
1-methoxy-3-(2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
LEERGXBNUPNVNB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


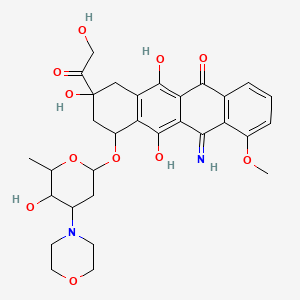

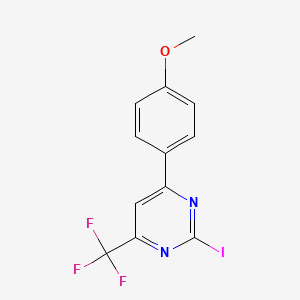
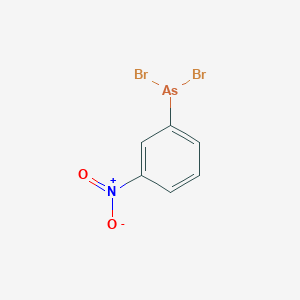
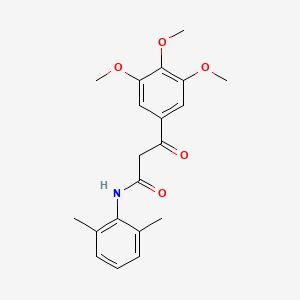
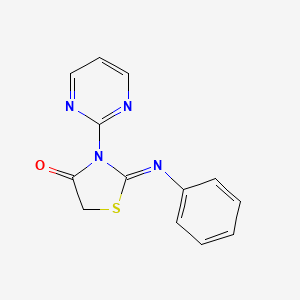

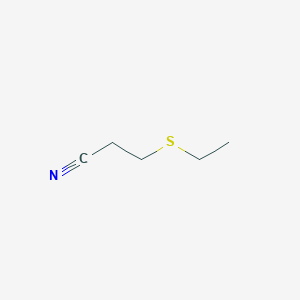


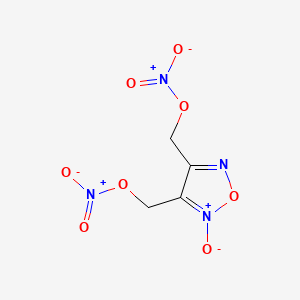
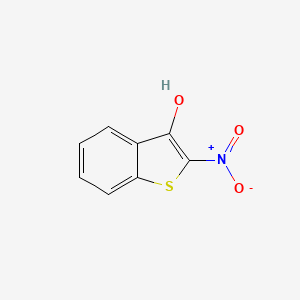
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)

